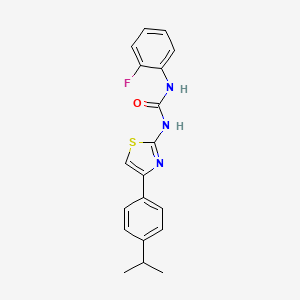

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea, also known as FIT-039, is a small molecule inhibitor that has been extensively studied for its potential use in treating several diseases. FIT-039 is a potent inhibitor of the host cell factor C1 (HCF-1), which is essential for the replication of several viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). In addition, FIT-039 has been shown to have anti-inflammatory and anti-cancer properties.

Aplicaciones Científicas De Investigación

Antitumor Activities : Research by Ling et al. (2008) demonstrated that some thiazolyl urea derivatives possess promising antitumor activities. This suggests potential applications in cancer research and treatment development.

Cytotoxicity and DNA-Topoisomerase Inhibition : Esteves-Souza et al. (2006) studied the cytotoxic effects of urea and thiourea derivatives, finding significant antiproliferative action against certain cancer cells. This research highlights the utility of these compounds in understanding cancer cell dynamics and developing targeted therapies (Esteves-Souza et al., 2006).

Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which showed inhibitory activity against cholinesterases and potent antioxidant properties. These findings are relevant for the development of treatments for neurological disorders and for understanding oxidative stress mechanisms (Kurt et al., 2015).

Role in Feeding and Arousal Regulation : Piccoli et al. (2012) explored the effects of certain urea derivatives on compulsive food consumption, indicating a role in the modulation of feeding and arousal, potentially relevant for treating eating disorders and understanding neural mechanisms of appetite (Piccoli et al., 2012).

Cytokinin-like Activity and Plant Morphogenesis : Research by Ricci and Bertoletti (2009) on urea derivatives like forchlorofenuron and thidiazuron showed cytokinin-like activity, impacting cell division and differentiation in plants. This research is essential for agricultural sciences, particularly in plant growth and development studies (Ricci & Bertoletti, 2009).

Antibacterial Activity : Zhang et al. (2017) synthesized novel urea- and amide-functionalized thiazole derivatives, which showed considerable antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Zhang et al., 2017).

Antifungal Activity : Mishra et al. (2000) explored the antifungal activity of certain urea derivatives, providing insights into potential applications in agriculture and medicine for the treatment and prevention of fungal infections (Mishra et al., 2000).

Potential as Anticancer Agents : Xie et al. (2015) synthesized alkylurea derivatives that exhibited potent antiproliferative activity and low toxicity, suggesting their utility as anticancer agents (Xie et al., 2015).

Matrix Metalloproteinase Inhibition : Jacobsen et al. (1999) synthesized thiadiazole urea matrix metalloproteinase inhibitors, which could be useful in the treatment of various diseases, including cancer and inflammatory disorders (Jacobsen et al., 1999).

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-12(2)13-7-9-14(10-8-13)17-11-25-19(22-17)23-18(24)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERATSKBNSKFPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)

![[(1R,2R)-2-(Furan-3-yl)cyclopropyl]methanol](/img/structure/B2839780.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)

![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)